molecular formula C7H10ClNO2 B1280938 2-Amino-5-methoxyphenol Hydrochloride CAS No. 39547-15-4

2-Amino-5-methoxyphenol Hydrochloride

Cat. No.: B1280938
CAS No.: 39547-15-4
M. Wt: 175.61 g/mol
InChI Key: ZXJIQOBYRBTOLH-UHFFFAOYSA-N
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Description

2-Amino-5-methoxyphenol Hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-5-methoxyphenol Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2-Amino-5-methoxyphenol Hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-methoxyphenol Hydrochloride is the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the generation and conduction of nerve impulses, particularly sensory nerve impulses .

Mode of Action

This compound acts on nerve endings or around nerve trunks. It combines with specific sodium ion (Na+) channel sites on the nerve membrane . By reducing Na+ passage through these channels, it affects the membrane potential, thus blocking the generation and conduction of nerve impulses . This results in a reversible blockage of the generation and conduction of sensory nerve impulses .

Biochemical Pathways

The compound’s action primarily affects the neuronal signaling pathway . By blocking the sodium ion channels, it prevents the propagation of action potentials along the nerves. This disrupts the normal flow of electrical signals along the nerves, leading to a temporary loss of sensation, particularly pain .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it has the potential to be absorbed and distributed within the body .

Result of Action

The primary result of the compound’s action is the temporary relief of pain . By blocking the generation and conduction of sensory nerve impulses, it temporarily eliminates local sensation, particularly pain sensation . This makes it useful for local surgical operations and treatments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature and in a dry environment . Furthermore, its solubility can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-Amino-5-methoxyphenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, which inhibits the proliferation of Poliovirus in Vero cells . This interaction highlights its potential antiviral properties. Additionally, the compound’s ability to form stable complexes with proteins suggests its utility in studying protein-ligand interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with hemoglobin can lead to the inhibition of viral proliferation, indicating its potential use in antiviral therapies . Furthermore, its impact on gene expression and cellular metabolism can be leveraged to study various cellular processes and develop therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hemoglobin, resulting in the formation of phenoxazine derivatives, is a prime example of its molecular mechanism . These interactions can be studied to understand the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, its interaction with hemoglobin and subsequent inhibition of viral proliferation suggests a dose-dependent antiviral activity . Understanding the dosage effects is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with proteins like hemoglobin indicates its role in metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity. The compound’s interaction with hemoglobin suggests its potential for targeted delivery in therapeutic applications . Understanding its transport and distribution mechanisms is crucial for optimizing its use in research and therapy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Its interaction with hemoglobin, for example, may localize it to regions where hemoglobin is abundant, such as red blood cells . Studying its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxyphenol Hydrochloride typically involves the nitration of 2-methoxyphenol, followed by reduction and subsequent conversion to the hydrochloride salt. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield 2-Amino-5-methoxyphenol. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxyphenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder or tin chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino or alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    2-Amino-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

    5-Amino-2-methoxyphenol: Similar structure but with the amino and methoxy groups at different positions.

    2-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.

Uniqueness: 2-Amino-5-methoxyphenol Hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

2-amino-5-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJIQOBYRBTOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480591
Record name 2-Amino-5-methoxyphenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39547-15-4
Record name 2-Amino-5-methoxyphenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxyaniline Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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